molecular formula C7H7F2N5 B11901279 6-(Difluoromethyl)-9-methyl-9H-purin-2-amine

6-(Difluoromethyl)-9-methyl-9H-purin-2-amine

Cat. No.: B11901279
M. Wt: 199.16 g/mol
InChI Key: LRRFPGVVQAKLGT-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-9-methyl-9H-purin-2-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a purine ring system substituted with a difluoromethyl group at the 6-position and a methyl group at the 9-position. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved using difluoromethylation reagents such as difluoromethylborates or difluorocarbene precursors . The reaction conditions often involve the use of metal catalysts, such as copper or silver, to facilitate the transfer of the difluoromethyl group to the purine ring .

Industrial Production Methods

Industrial production of 6-(Difluoromethyl)-9-methyl-9H-purin-2-amine may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of environmentally friendly and cost-effective methods is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-9-methyl-9H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

6-(Difluoromethyl)-9-methyl-9H-purin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-9-methyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. The purine ring system allows the compound to mimic natural purine substrates, enabling it to interfere with biological processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)-9-methyl-9H-purin-2-amine
  • 6-(Chloromethyl)-9-methyl-9H-purin-2-amine
  • 6-(Bromomethyl)-9-methyl-9H-purin-2-amine

Uniqueness

6-(Difluoromethyl)-9-methyl-9H-purin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds . These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7F2N5

Molecular Weight

199.16 g/mol

IUPAC Name

6-(difluoromethyl)-9-methylpurin-2-amine

InChI

InChI=1S/C7H7F2N5/c1-14-2-11-4-3(5(8)9)12-7(10)13-6(4)14/h2,5H,1H3,(H2,10,12,13)

InChI Key

LRRFPGVVQAKLGT-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)N)C(F)F

Origin of Product

United States

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